![molecular formula C15H23Cl2N3Si B13674848 2,7-Dichloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13674848.png)
2,7-Dichloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dichloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound that belongs to the class of pyrazines It is characterized by the presence of two chlorine atoms and a triisopropylsilyl group attached to the pyrrolo[2,3-b]pyrazine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of dibromo-3,5-dichloropyrazine.
Sonogashira Coupling: The dibromo-3,5-dichloropyrazine is then subjected to a palladium/copper-catalyzed Sonogashira-type cross-coupling reaction with triisopropylsilyl-protected acetylene.
Cyclization: The resulting intermediate undergoes cyclization to form the desired pyrrolo[2,3-b]pyrazine core.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield of the final product.
化学反応の分析
Types of Reactions
2,7-Dichloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols can be used to replace the chlorine atoms.
Cross-Coupling: Palladium or copper catalysts are commonly used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-substituted pyrrolo[2,3-b]pyrazine derivative.
科学的研究の応用
2,7-Dichloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells.
Medicinal Chemistry: It can serve as a building block for the synthesis of biologically active molecules, potentially leading to new therapeutic agents.
Materials Science: The compound’s structural features allow it to be used in the development of new materials with specific properties, such as conductivity or stability.
作用機序
The mechanism of action of 2,7-Dichloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine depends on its specific application:
Organic Electronics: In OLEDs, the compound can facilitate charge transport and light emission due to its conjugated structure.
Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity.
類似化合物との比較
Similar Compounds
2,3-Dichloropyrazine: Shares the pyrazine core but lacks the triisopropylsilyl group.
5,6-Dichlorofurazano[3,4-b]pyrazine: Another dichloropyrazine derivative with different substituents.
Uniqueness
2,7-Dichloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine is unique due to the presence of the triisopropylsilyl group, which can influence its reactivity and properties. This makes it distinct from other pyrazine derivatives and potentially more versatile in various applications.
特性
分子式 |
C15H23Cl2N3Si |
|---|---|
分子量 |
344.4 g/mol |
IUPAC名 |
(2,7-dichloropyrrolo[2,3-b]pyrazin-5-yl)-tri(propan-2-yl)silane |
InChI |
InChI=1S/C15H23Cl2N3Si/c1-9(2)21(10(3)4,11(5)6)20-8-12(16)14-15(20)18-7-13(17)19-14/h7-11H,1-6H3 |
InChIキー |
KFVHUVBYJJDYTH-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=C(C2=NC(=CN=C21)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-4-carboxylic acid](/img/structure/B13674771.png)
![6-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13674773.png)
![3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13674785.png)
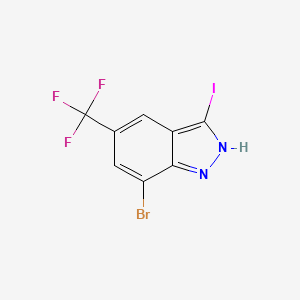
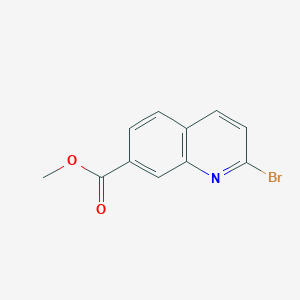
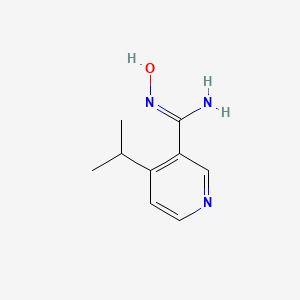

![2,2-Dimethylbenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13674822.png)
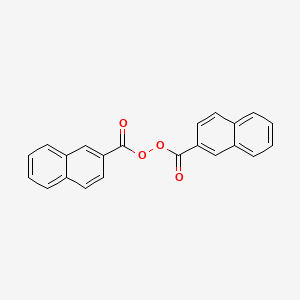
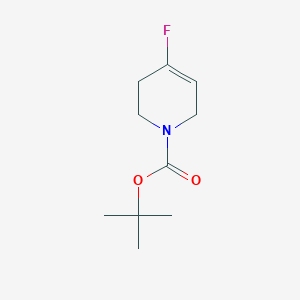

![4-Bromobenzo[b]thiophene-3-carbonitrile](/img/structure/B13674834.png)
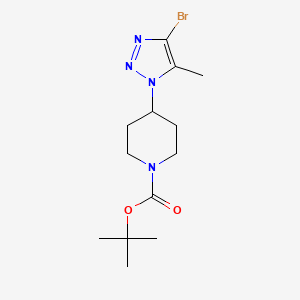
![7-(4-Bromo-3-fluoro-2-methylphenoxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13674850.png)
